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molecular formula C16H24N4 B8305506 1-(3-Piperidinobutyl)-3-aminoindazole CAS No. 89007-64-7

1-(3-Piperidinobutyl)-3-aminoindazole

Cat. No. B8305506
M. Wt: 272.39 g/mol
InChI Key: HBRMYSQKTBVBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533731

Procedure details

The same procedures for preparing 1-(3-diethylaminopropyl)-3-amino-4-chloroindazole as described in Example 89 were repeated except that 8 g of 3-phthalimidoindazole and 10.5 g of 1-(1-methyl-3-bromopropyl)-piperidine hydrobromide were employed instead of the 3-phthalimido-4-chloroindazole and the 3-bromopropyldiethylamine hydrobromide, respectively. As a result, 12.5 g of 1-(3-piperidinobutyl)-3-aminoindazole was obtained.
Name
1-(3-diethylaminopropyl)-3-amino-4-chloroindazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CCCN1C2C(=C(Cl)C=CC=2)C(N)=N1)C.C1(=O)[N:24]([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[NH:27][N:26]=2)C(=O)C2=CC=CC=C12.Br.[CH3:41][CH:42]([N:46]1[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]1)[CH2:43][CH2:44]Br.C1(=O)N(C2C3C(=CC=CC=3Cl)NN=2)C(=O)C2=CC=CC=C12.Br.BrCCCN(CC)CC>>[N:46]1([CH:42]([CH3:41])[CH2:43][CH2:44][N:27]2[C:28]3[C:33](=[CH:32][CH:31]=[CH:30][CH:29]=3)[C:25]([NH2:24])=[N:26]2)[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]1 |f:2.3,5.6|

Inputs

Step One
Name
1-(3-diethylaminopropyl)-3-amino-4-chloroindazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCN1N=C(C2=C(C=CC=C12)Cl)N)CC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C1(C=2C(C(N1C1=NNC3=CC=CC=C13)=O)=CC=CC2)=O
Step Three
Name
Quantity
10.5 g
Type
reactant
Smiles
Br.CC(CCBr)N1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1C1=NNC3=CC=CC(=C13)Cl)=O)=CC=CC2)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCCCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C(CCN1N=C(C2=CC=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 151%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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